2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride
Overview
Description
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride (2AB-6P-3,4-DHP-4-OHCl) is a small molecule that has found many uses in scientific research. It is a valuable tool for studying the biochemical and physiological effects of a variety of compounds and processes.
Scientific Research Applications
2AB-6P-3,4-DHP-4-OHCl has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been used to study the effects of various compounds on cell proliferation, differentiation, and apoptosis. Additionally, it has been used to study the effects of various compounds on the expression of various genes.
Mechanism Of Action
The mechanism of action of 2AB-6P-3,4-DHP-4-OHCl is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as proteases, phosphatases, and kinases. Additionally, it is believed to act as an agonist for various G protein-coupled receptors.
Biochemical And Physiological Effects
2AB-6P-3,4-DHP-4-OHCl has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, such as proteases, phosphatases, and kinases. Additionally, it has been shown to have an effect on cell proliferation, differentiation, and apoptosis. In vivo studies have shown that it can have an effect on the expression of various genes.
Advantages And Limitations For Lab Experiments
2AB-6P-3,4-DHP-4-OHCl has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, it does have some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable, which can limit its shelf life.
Future Directions
2AB-6P-3,4-DHP-4-OHCl has many potential future directions. It could be used to develop new drugs or treatments for various diseases. Additionally, it could be used to study the effects of various compounds on the activity of various enzymes, such as proteases, phosphatases, and kinases. Furthermore, it could be used to study the effects of various compounds on cell proliferation, differentiation, and apoptosis. Finally, it could be used to study the effects of various compounds on the expression of various genes.
properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4-propan-2-yl-1H-pyrimidin-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-5-11(4,12)10-13-8(7(2)3)6-9(15)14-10;/h6-7H,5,12H2,1-4H3,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIUZCGACCGTIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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